5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a fluorinated phenyl ring, a thiadiazole moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiadiazole moiety: This step often involves the reaction of a suitable amine with a thiadiazole precursor.
Coupling with the fluorinated phenyl ring: This can be done using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxazole or thiadiazole rings, potentially leading to ring-opened products.
Substitution: The fluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Substitution reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound may exhibit biological activity, making it a potential lead compound for the development of new pharmaceuticals.
Biological Probes: It can be used in the design of probes for studying biological processes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Polymers: Incorporation into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-fluoro-4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide: Lacks the methyl group on the thiadiazole ring.
5-(3-chloro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom and the specific arrangement of functional groups in 5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide may confer unique properties such as enhanced biological activity, increased stability, and specific reactivity patterns compared to similar compounds.
Properties
Molecular Formula |
C14H11FN4O2S |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H11FN4O2S/c1-7-3-4-9(5-10(7)15)12-6-11(19-21-12)13(20)16-14-18-17-8(2)22-14/h3-6H,1-2H3,(H,16,18,20) |
InChI Key |
LIGAYDCNDVFVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C)F |
Origin of Product |
United States |
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